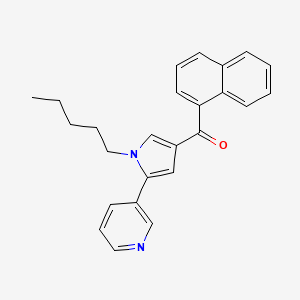

naphthalen-1-yl(1-pentyl-5-(pyridin-3-yl)-1H-pyrrol-3-yl)methanone

Description

Naphthalen-1-yl(1-pentyl-5-(pyridin-3-yl)-1H-pyrrol-3-yl)methanone (CAS 914458-44-9) is a synthetic pyrrole-derived cannabinoid analog. Its molecular formula is C₂₅H₂₄N₂O, with a molecular weight of 368.47 g/mol and a monoisotopic mass of 368.189 . Structurally, it features:

- A naphthalen-1-yl group linked via a carbonyl moiety.

- A 1-pentyl chain attached to the pyrrole nitrogen.

- A pyridin-3-yl substituent at the 5-position of the pyrrole ring.

The compound’s SMILES representation is CCCCCn1cc(cc1c2cccnc2)C(=O)c3cccc4ccccc34, and its InChI key is InChI=1S/C25H24N2O/c1-2-3-6-15-27-18-21(16-24(27)20-11-8-14-26-17-20)25(28)23-13-7-10-19-9-4-5-12-22(19)23/h4-5,7-14,16-18H,2-3,6,15H2,1H3 . This structure aligns with synthetic cannabinoids targeting cannabinoid receptor type 1 (CB1R), though its pyrrole core distinguishes it from classical indole-derived analogs (e.g., JWH-018) .

Propriétés

Numéro CAS |

914458-44-9 |

|---|---|

Formule moléculaire |

C25H24N2O |

Poids moléculaire |

368.5 g/mol |

Nom IUPAC |

naphthalen-1-yl-(1-pentyl-5-pyridin-3-ylpyrrol-3-yl)methanone |

InChI |

InChI=1S/C25H24N2O/c1-2-3-6-15-27-18-21(16-24(27)20-11-8-14-26-17-20)25(28)23-13-7-10-19-9-4-5-12-22(19)23/h4-5,7-14,16-18H,2-3,6,15H2,1H3 |

Clé InChI |

MPQYTRCOFXNOTB-UHFFFAOYSA-N |

SMILES canonique |

CCCCCN1C=C(C=C1C2=CN=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 1-Naphthalenyl[1-pentyl-5-(3-pyridinyl)-1H-pyrrol-3-yl]methanone involves several steps:

Synthetic Routes: The compound is synthesized through a multi-step process that includes the formation of the pyrrole ring, followed by the attachment of the naphthalenyl and pyridinyl groups.

Reaction Conditions: Typical reaction conditions involve the use of organic solvents such as DMF, DMSO, or ethanol, and the reactions are often carried out under inert atmospheres to prevent oxidation.

Industrial Production Methods: Industrial production methods are similar but scaled up, often involving continuous flow reactors to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

1-Naphthalenyl[1-pentyl-5-(3-pyridinyl)-1H-pyrrol-3-yl]methanone undergoes various chemical reactions:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the pyrrole ring, using reagents like halogens or alkylating agents.

Applications De Recherche Scientifique

1-Naphthalenyl[1-pentyl-5-(3-pyridinyl)-1H-pyrrol-3-yl]methanone has several scientific research applications:

Mécanisme D'action

The mechanism of action of 1-Naphthalenyl[1-pentyl-5-(3-pyridinyl)-1H-pyrrol-3-yl]methanone involves its interaction with cannabinoid receptors:

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Key Structure-Activity Relationship (SAR) Insights

Pyrrole vs. Indole Cores: Pyrrole-derived cannabinoids (e.g., target compound) exhibit lower CB1R affinity compared to indole analogs (e.g., JWH-018) due to reduced planarity and weaker π-π interactions with receptor residues . Pyrrole derivatives show functional selectivity: Hypomobility and antinociception are achieved at lower doses than hypothermia or catalepsy, suggesting biased signaling .

Substituent Effects at Position 5 :

- Pyridin-3-yl (target compound): Introduces a hydrogen-bond acceptor, enhancing solubility but offering moderate affinity (Ki = 12.5 nM) .

- Phenyl (CAS 914458-19-8): Lower affinity (Ki = 18.7 nM) due to lack of polar interactions .

- 2-Methylphenyl (JWH-370): Increased lipophilicity improves membrane permeability and receptor binding (Ki = 8.3 nM) .

N-Alkyl Chain Length :

- Pentyl chains (target compound, JWH-370) optimize CB1R binding, aligning with the receptor’s hydrophobic pocket. Shorter chains (≤3 carbons) result in inactive compounds .

Methanone Substituents: 4-Alkoxynaphthalen-1-yl groups (e.g., 4-ethoxy) yield higher CB1R affinity (Ki = 5.1 nM) than heterocyclic substituents (e.g., pyrrole) due to enhanced hydrophobic and van der Waals interactions .

Functional and Therapeutic Implications

- The target compound’s pyridinyl-pyrrole scaffold may offer improved metabolic stability over traditional indole-based cannabinoids, though this requires further pharmacokinetic validation .

Activité Biologique

Naphthalen-1-yl(1-pentyl-5-(pyridin-3-yl)-1H-pyrrol-3-yl)methanone, also known by its CAS number 914458-44-9, is a synthetic compound that has garnered attention for its potential biological activities, particularly as a cannabinoid receptor agonist. This article examines the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C25H24N2O |

| Molecular Weight | 368.471 g/mol |

| CAS Number | 914458-44-9 |

| SMILES | CCCCCn1cc(cc1c2cccnc2)C(=O)c3cccc4ccccc34 |

Naphthalen-1-yl(1-pentyl-5-(pyridin-3-yl)-1H-pyrrol-3-yl)methanone acts primarily as a synthetic cannabinoid receptor agonist , targeting both CB1 and CB2 receptors. This dual action is significant as it allows the compound to modulate various physiological processes related to pain, inflammation, and possibly cancer progression.

Biological Activity

1. Antinociceptive Effects

Research indicates that this compound exhibits potent antihyperalgesic properties . It has been shown to selectively activate peripheral cannabinoid CB1 receptors, which may provide therapeutic benefits in chronic pain management while minimizing central nervous system side effects .

2. Anticancer Potential

In vitro studies suggest that the compound may possess anticancer activity . For instance, it has been evaluated in models of hypopharyngeal tumors and demonstrated cytotoxic effects superior to those of established chemotherapeutic agents like bleomycin . The structural features of naphthalen-1-yl(1-pentyl-5-(pyridin-3-yl)-1H-pyrrol-3-yl)methanone contribute to its ability to induce apoptosis in cancer cells through mechanisms involving the inhibition of key signaling pathways .

Case Studies and Research Findings

A review of recent literature highlights several studies focusing on the biological activity of similar compounds:

- Cancer Therapy : A study found that piperidine derivatives related to naphthalenes showed enhanced anticancer activity through specific interactions with protein binding sites, suggesting potential for drug development in oncology .

- SARS-CoV2 Inhibition : Another study identified a piperidine core compound with better binding affinity to the SARS-CoV2 main protease compared to existing treatments like Remdesivir. This indicates a broader therapeutic potential for compounds with similar structures .

- Chronic Pain Management : The dual agonist properties at CB1 and CB2 receptors have led researchers to explore its use in treating chronic pain conditions effectively while limiting adverse effects associated with central nervous system penetration .

Q & A

Q. Advanced

- Hepatic microsome assays : Incubate with human/rat liver microsomes and NADPH to measure half-life (t½) via LC-MS/MS.

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4/2D6) to identify isoform-specific interactions.

- Computational prediction : Tools like SwissADME predict metabolic hotspots (e.g., pyrrole oxidation) based on molecular descriptors .

How can researchers resolve discrepancies in binding affinity data across substituted methanone derivatives?

Data Contradiction Analysis

Discrepancies may arise from assay variability (e.g., membrane vs. whole-cell systems) or stereochemical factors. Solutions include:

- Standardized protocols : Use uniform receptor preparations (e.g., CHO cells overexpressing CB1R).

- Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) to compare binding poses of derivatives.

- Statistical validation : Apply ANOVA to batch data from multiple labs to identify outliers .

Which spectroscopic techniques are most effective for characterizing this compound’s structure?

Q. Structural Analysis

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., pyrrole C-H at δ 6.2–7.5 ppm) and coupling patterns.

- FTIR : Confirms carbonyl stretching (C=O at ~1680 cm⁻¹) and aromatic C-H bending.

- HRMS : Validates molecular formula (C₂₅H₂₄N₂O, [M+H]⁺ = 369.196) and isotopic patterns.

- SCXRD : Resolves bond angles and torsional strain in the naphthalene-pyrrole linkage .

What are the pharmacological implications of this compound’s structural similarity to synthetic cannabinoids like JWH-307?

Pharmacological

Its naphthoyl-pyrrole scaffold resembles JWH-307 (CAS 864445-39-6), a CB1R agonist. This suggests potential psychoactivity, necessitating radioligand displacement assays to quantify receptor activation. Regulatory implications arise if classified under controlled substance analogs (e.g., DEA Schedule I). Preclinical neurobehavioral studies (e.g., tetrad tests in rodents) are critical to assess psychoactive effects .

What preclinical models are appropriate for evaluating its toxicity profile?

Q. Toxicology

- Acute toxicity : OECD Guideline 423 (oral administration in rodents, monitoring mortality and organ weights).

- Subchronic exposure : 28-day repeat-dose study (EPA OPPTS 870.3100) to assess hepatic/renal effects via histopathology.

- Inhalation studies : If applicable, follow ATSDR guidelines () using Sprague-Dawley rats and LC50 determination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.